

effect of serum concentration on XTT formazan results

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Compound of Interest

Compound Name: Xtt formazan

Cat. No.: B1232260

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Technical Support Center: XTT Assay

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of the XTT assay, with a specific focus on the effects of serum concentration on formazan results.

Frequently Asked Questions (FAQs)

Q1: What is the XTT assay and what is it used for?

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method used to assess cell viability, proliferation, and cytotoxicity.^{[1][2]} It works on the principle that metabolically active cells reduce the yellow tetrazolium salt XTT to a water-soluble orange formazan product.^{[1][2][3]} The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solution.^{[1][2][3]}

Q2: How does serum concentration affect the results of an XTT assay?

High concentrations of serum in the cell culture medium can interfere with the XTT assay. Serum albumin, a major component of serum, has been shown to non-enzymatically reduce XTT to its formazan product.^{[4][5][6]} This leads to an increase in the background absorbance, which can result in an overestimation of cell viability or an underestimation of cytotoxicity.^{[4][5][6]}

Q3: What component in serum is responsible for the interference with the XTT assay?

The reductive activity of serum albumin is attributed to the presence of a free cysteine residue. [4][5] This has been demonstrated by the observation that other sulfhydryl-containing compounds like cysteine and glutathione can also reduce XTT.[4][5]

Q4: Can I perform the XTT assay on cells cultured in a medium containing serum?

While some protocols suggest that the culture medium can contain up to 10% serum, it is generally recommended to minimize or eliminate serum during the XTT incubation step to avoid interference.[3][7] If serum must be present, it is crucial to include appropriate controls to account for its effect.

Q5: What are the essential controls to include when performing an XTT assay with serum-containing medium?

To obtain reliable results, the following controls are essential:

- Blank (Medium Only) Control: Wells containing only the complete culture medium (including serum) without cells. This helps to measure the background absorbance caused by the medium components.[8]
- Untreated Cell Control: Wells containing cells in the complete culture medium that have not been exposed to the test compound. This serves as a baseline for normal cell viability.
- Vehicle Control: Wells containing cells in the complete culture medium treated with the same concentration of the solvent used to dissolve the test compound.
- Cell-Free XTT Reduction Control: Wells containing the complete culture medium and the test compound, but no cells. This helps to determine if the test compound itself reduces XTT.

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
High background absorbance in blank wells	Serum in the culture medium is non-enzymatically reducing the XTT reagent.[4][5][6]	1. Use Serum-Free Medium: During the XTT incubation step, replace the serum-containing medium with a serum-free medium. 2. Reduce Serum Concentration: If serum is necessary for cell health during the assay, reduce its concentration to the lowest possible level that maintains cell viability. 3. Include Proper Controls: Always include a blank control (medium with serum, no cells) and subtract the average absorbance of the blank from all other readings. [8]
Inconsistent or variable results between replicate wells	Uneven cell seeding or interference from serum components.	1. Ensure Homogeneous Cell Suspension: Mix the cell suspension thoroughly before and during seeding to ensure a uniform cell number in each well.[9] 2. Minimize Serum Contact Time: Reduce the incubation time of cells with serum-containing medium during the XTT assay as much as possible.
Overestimation of cell viability	False-positive signals caused by the reduction of XTT by serum albumin.[4][5][6]	1. Perform a Serum Titration: Test different concentrations of serum in your cell-free blank controls to determine the extent of its interference and find an acceptable concentration. 2. Correct for

Background: Meticulously subtract the background absorbance from your experimental wells.

Underestimation of cytotoxicity

The non-enzymatic formazan production by serum masks the cytotoxic effect of the test compound.[\[4\]](#)[\[5\]](#)

1. Wash Cells Before Assay: Gently wash the cells with a serum-free medium or phosphate-buffered saline (PBS) before adding the XTT reagent to remove residual serum. 2. Consider Alternative Assays: If serum interference remains a significant issue, consider using a different viability assay that is less susceptible to interference from serum components, such as the Resazurin assay or a protease-based viability assay. [\[10\]](#)

Experimental Protocols

Standard XTT Assay Protocol with Serum Considerations

This protocol provides a general guideline for performing an XTT assay and includes steps to mitigate the effects of serum.

Materials:

- Cells of interest
- Complete culture medium (with or without serum)
- Serum-free culture medium

- XTT reagent
- Electron coupling reagent (e.g., PMS)
- 96-well microplate
- Microplate reader

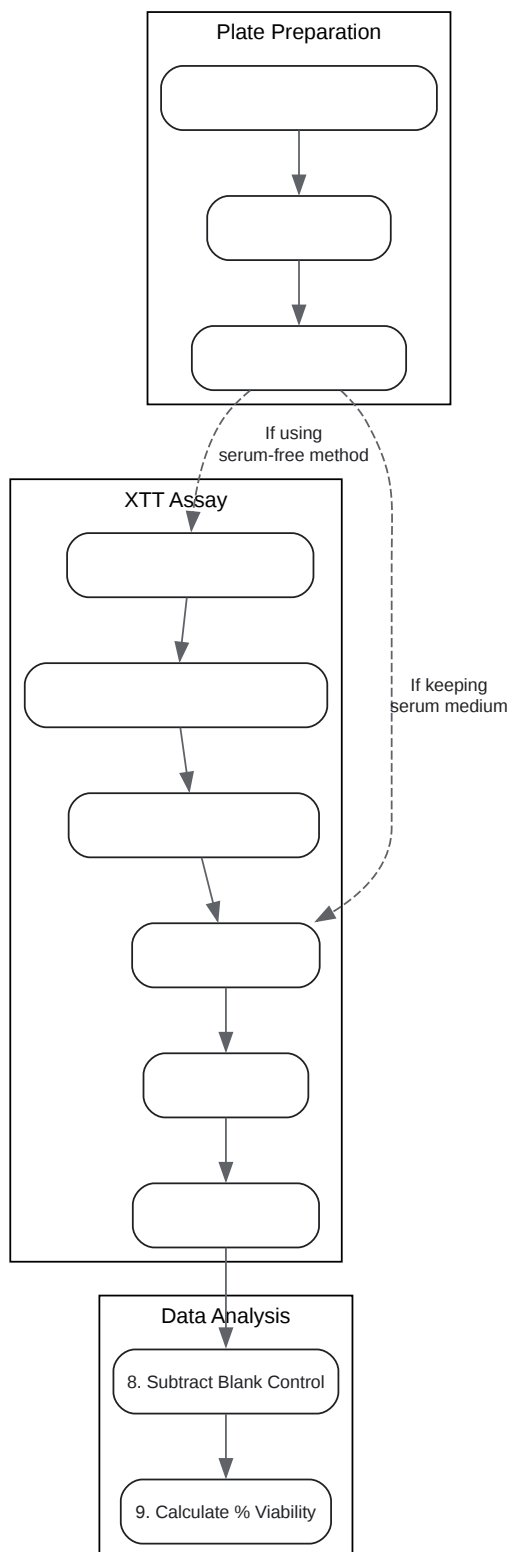
Procedure:

- Cell Seeding:
 - Harvest and count the cells.
 - Seed the cells in a 96-well plate at the desired density (e.g., 1×10^4 to 1×10^5 cells/well) in 100 μ L of complete culture medium.
 - Include wells for all necessary controls (blank, untreated cells, vehicle control).
 - Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
- Cell Treatment:
 - After incubation, treat the cells with the desired concentrations of the test compound.
 - Incubate for the desired exposure time.
- XTT Reagent Preparation and Incubation (Serum-Free Method - Recommended):
 - Carefully aspirate the serum-containing medium from each well.
 - Gently wash the cells once with 100 μ L of pre-warmed serum-free medium or PBS.
 - Add 100 μ L of fresh, pre-warmed serum-free medium to each well.
 - Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.
 - Add 50 μ L of the XTT working solution to each well.

- Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, protected from light.
- XTT Reagent Incubation (With Serum - Alternative):
 - If washing is not feasible, proceed directly with the serum-containing medium.
 - Prepare the XTT working solution as described above.
 - Add 50 µL of the XTT working solution to each well.
 - Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, protected from light. Note: Be aware of the potential for higher background.
- Absorbance Measurement:
 - Gently shake the plate for a few seconds to ensure a uniform color distribution.
 - Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.
 - Use a reference wavelength of 630-690 nm to correct for non-specific background absorbance.[\[11\]](#)
- Data Analysis:
 - Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
 - Calculate the percentage of cell viability relative to the untreated control.

Visualizations

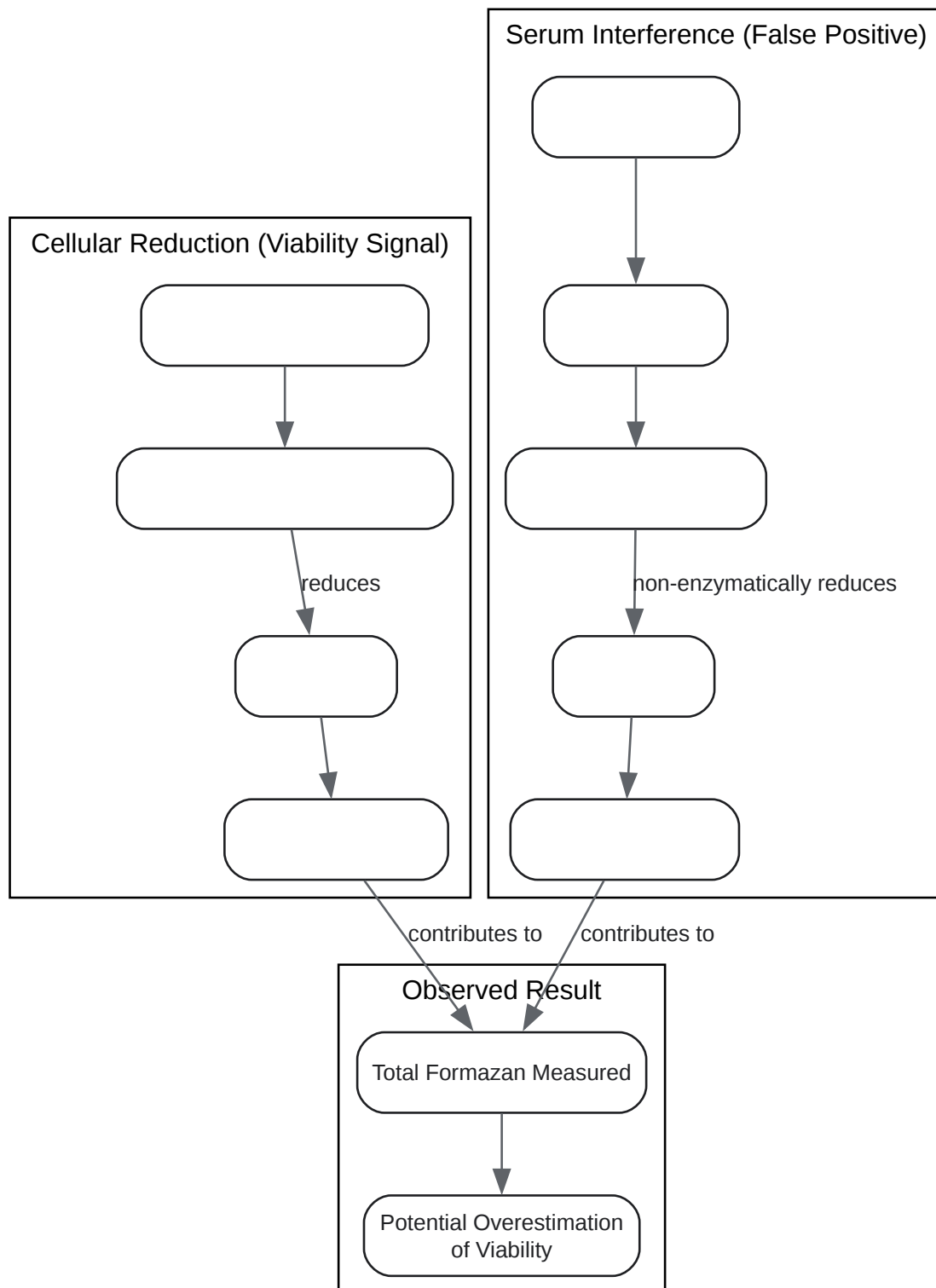
XTT Assay Workflow with Serum Consideration



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Caption: Workflow for the XTT assay highlighting the recommended serum-free step.

Mechanism of Serum Interference in XTT Assay

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Caption: How serum albumin interferes with the XTT assay leading to false positives.

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